3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 3’ position, a pentyl group at the 4’ position, and a carboxylic acid group at the 4 position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid typically involves several steps
Preparation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Substituents: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride. The pentyl group can be added through a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the biphenyl derivative using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of 3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylated biphenyl derivatives.
Reduction: Alcohols, aldehydes, or reduced biphenyl derivatives.
Substitution: Aminated or thiolated biphenyl derivatives.
Scientific Research Applications
3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-Pentylbiphenyl-4-carboxylic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3’-Chloro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: Contains a methyl group instead of a pentyl group, leading to differences in hydrophobicity and steric effects.
Uniqueness
The presence of both the chloro and pentyl groups in 3’-Chloro-4’-pentyl[1,1’-biphenyl]-4-carboxylic acid imparts unique chemical and physical properties, making it distinct from other biphenyl derivatives
Properties
CAS No. |
129720-18-9 |
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Molecular Formula |
C18H19ClO2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
4-(3-chloro-4-pentylphenyl)benzoic acid |
InChI |
InChI=1S/C18H19ClO2/c1-2-3-4-5-14-8-11-16(12-17(14)19)13-6-9-15(10-7-13)18(20)21/h6-12H,2-5H2,1H3,(H,20,21) |
InChI Key |
KZRQBOMUISHZEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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